
Silane, (ethenyloxy)triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (ethenyloxy)triethyl-, also known as triethylvinylsilane, is an organosilicon compound with the formula C_8H_18OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one ethenyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (ethenyloxy)triethyl- typically involves the reaction of triethylsilane with vinyl ethers under specific conditions. One common method is the hydrosilylation reaction, where triethylsilane reacts with vinyl ethers in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Silane, (ethenyloxy)triethyl- is scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production. Additionally, the purification process involves distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Silane, (ethenyloxy)triethyl- undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Acts as a reducing agent in organic synthesis.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction is carried out at elevated temperatures.
Reduction: Commonly used with reagents like lithium aluminum hydride (LiAlH_4) or polymethylhydrosiloxane (PMHS).
Substitution: Various nucleophiles can be used to replace the ethenyloxy group.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with new Si-C bonds.
Reduction: Results in the formation of hydrocarbons or silyl ethers.
Substitution: Yields a variety of functionalized silanes depending on the nucleophile used.
科学研究应用
Silane, (ethenyloxy)triethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism by which Silane, (ethenyloxy)triethyl- exerts its effects is primarily through the formation of silicon-carbon bonds. The silicon-hydrogen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. In hydrosilylation, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, forming new Si-C bonds. This reactivity is facilitated by the presence of catalysts that activate the silicon-hydrogen bond.
相似化合物的比较
Silane, (ethenyloxy)triethyl- can be compared with other similar compounds such as:
Triethylsilane: Similar in structure but lacks the ethenyloxy group, making it less versatile in certain reactions.
Vinyltrimethoxysilane: Contains methoxy groups instead of ethyl groups, leading to different reactivity and applications.
Phenylsilane: Contains a phenyl group instead of ethyl groups, resulting in different chemical properties and uses.
The uniqueness of Silane, (ethenyloxy)triethyl- lies in its combination of the ethenyloxy group with the triethylsilane structure, providing a balance of reactivity and stability that is advantageous in various chemical processes.
属性
CAS 编号 |
3931-86-0 |
|---|---|
分子式 |
C8H18OSi |
分子量 |
158.31 g/mol |
IUPAC 名称 |
ethenoxy(triethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 |
InChI 键 |
VORUKHHXZIWFNJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



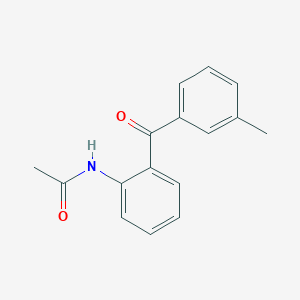


![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)


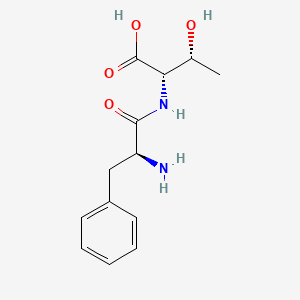
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)

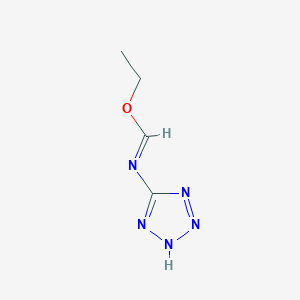
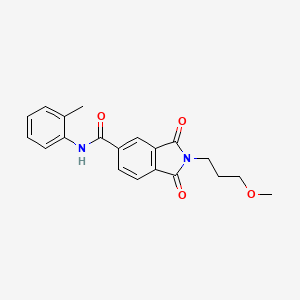
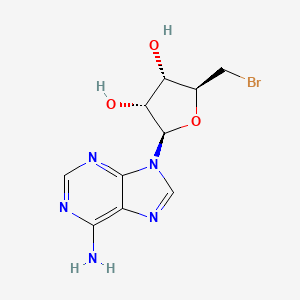
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
